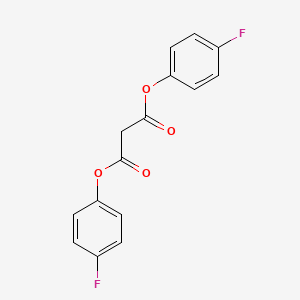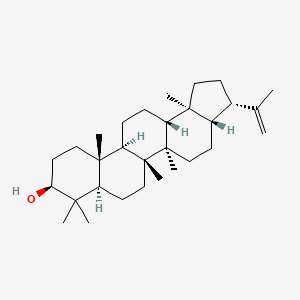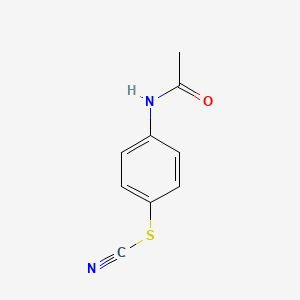
4-Acetylaminophenylthiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetylaminophenylthiocyanate is an organic compound that belongs to the class of thiocyanates It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further bonded to a thiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylaminophenylthiocyanate typically involves the reaction of 4-acetylaminophenol with thiophosgene or other thiocyanating agents. One common method includes the use of ammonium thiocyanate in the presence of an acid catalyst to facilitate the thiocyanation process. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced monitoring systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Acetylaminophenylthiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to yield amines or other reduced forms.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or hydroxides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reactions typically involve nucleophiles like sodium hydroxide or halide salts under basic or acidic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines .
Scientific Research Applications
4-Acetylaminophenylthiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Acetylaminophenylthiocyanate involves its interaction with specific molecular targets and pathways. The thiocyanate group can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The acetylamino group may also play a role in modulating the compound’s biological activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Phenylthiocyanate: Similar in structure but lacks the acetylamino group.
4-Aminophenylthiocyanate: Similar but with an amino group instead of an acetylamino group.
4-Acetylaminophenol: Similar but lacks the thiocyanate group .
Uniqueness: 4-Acetylaminophenylthiocyanate is unique due to the presence of both the acetylamino and thiocyanate groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
3321-94-6 |
|---|---|
Molecular Formula |
C9H8N2OS |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
(4-acetamidophenyl) thiocyanate |
InChI |
InChI=1S/C9H8N2OS/c1-7(12)11-8-2-4-9(5-3-8)13-6-10/h2-5H,1H3,(H,11,12) |
InChI Key |
APEAGEVJCMOJFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-difluoro-N-[1-(4-hydroxyphenyl)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide](/img/structure/B14753327.png)
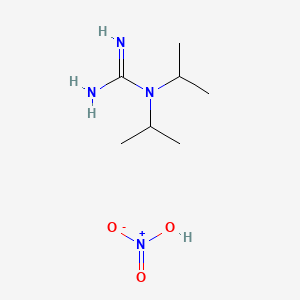
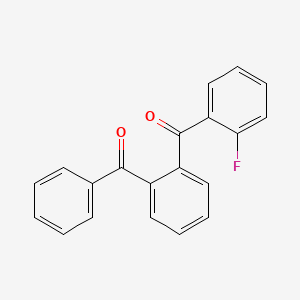

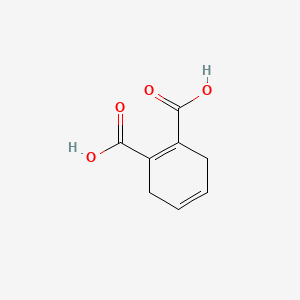
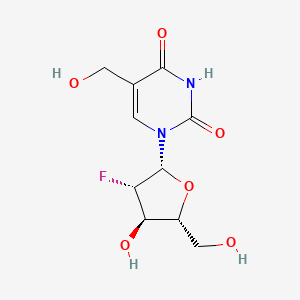
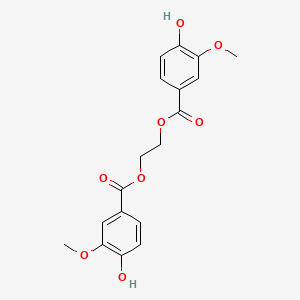
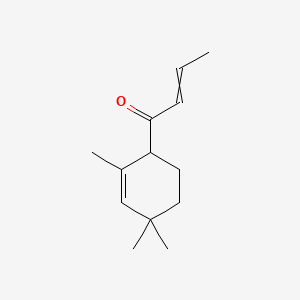
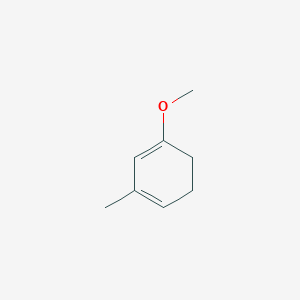
![9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)-](/img/structure/B14753374.png)
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(tricyclohexylphosphoranylidene)methyl]ruthenium tetrafluoroborate](/img/structure/B14753382.png)
